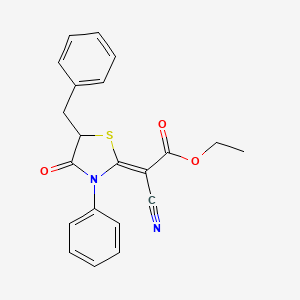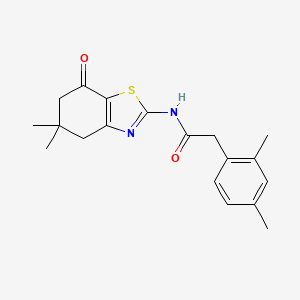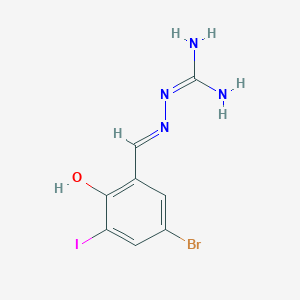![molecular formula C17H18BrNO3 B2681079 2-({3-BROMO-[1,1'-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE CAS No. 449169-54-4](/img/structure/B2681079.png)
2-({3-BROMO-[1,1'-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-BROMO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE is an organic compound that features a biphenyl structure with a bromine substituent and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-BROMO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE typically involves the following steps:
Bromination: The starting material, [1,1’-biphenyl]-4-ol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Etherification: The brominated biphenyl is then reacted with 2-methoxyethylamine in the presence of a base such as potassium carbonate to form the ether linkage.
Acetylation: Finally, the resulting product is acetylated using acetic anhydride or acetyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-({3-BROMO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amine derivatives of the original compound.
Scientific Research Applications
2-({3-BROMO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: The compound’s biphenyl structure makes it suitable for use in the development of organic electronic materials.
Biological Studies: It can be used to study the interactions of biphenyl derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-({3-BROMO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, while the acetamide group can form hydrogen bonds with polar residues.
Comparison with Similar Compounds
Similar Compounds
- 2-({3-CHLORO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE
- 2-({3-FLUORO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE
Uniqueness
The presence of the bromine atom in 2-({3-BROMO-[1,1’-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE imparts unique reactivity compared to its chloro and fluoro analogs. Bromine is a better leaving group in substitution reactions, making the compound more reactive towards nucleophiles. Additionally, the size and polarizability of bromine can influence the compound’s interactions with biological targets and materials.
Properties
IUPAC Name |
2-(2-bromo-4-phenylphenoxy)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-21-10-9-19-17(20)12-22-16-8-7-14(11-15(16)18)13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOFJYBJLDRMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2680997.png)
![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2681000.png)

![1H-imidazo[4,5-c]pyridine, 2-methyl-, dihydrochloride](/img/structure/B2681006.png)
![N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2681007.png)

![3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid](/img/structure/B2681009.png)
![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2681010.png)
![Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B2681011.png)
![1-(4-bromophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2681012.png)
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-cyclopropyl-N-methylpyrimidin-4-amine](/img/structure/B2681014.png)

![1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2681018.png)
